molecular formula C12H17NO2 B15165189 N-benzyl-4-hydroxy-N-methylbutanamide CAS No. 202402-02-6

N-benzyl-4-hydroxy-N-methylbutanamide

Cat. No.: B15165189
CAS No.: 202402-02-6
M. Wt: 207.27 g/mol
InChI Key: YXJQJFRIEBSNKQ-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-N-methylbutanamide is an organic compound with the molecular formula C12H17NO2. It is characterized by a benzyl group attached to a 4-hydroxy-N-methylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-N-methylbutanamide typically involves the nucleophilic addition of benzylamine to 4-hydroxybutanoyl chloride, followed by methylation of the resulting intermediate. The reaction is usually carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4-hydroxy-N-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as GABA transporters. By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, which is crucial for maintaining the balance of excitatory and inhibitory signals in the central nervous system. This modulation can lead to anticonvulsant, antinociceptive, and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-hydroxy-N-methylbutanamide is unique due to the presence of both the benzyl and N-methyl groups, which contribute to its specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and undergo various chemical reactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

202402-02-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-benzyl-4-hydroxy-N-methylbutanamide

InChI

InChI=1S/C12H17NO2/c1-13(12(15)8-5-9-14)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3

InChI Key

YXJQJFRIEBSNKQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCO

Origin of Product

United States

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